BenchChemオンラインストアへようこそ!

1'-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

Tuberculosis Mtb drug discovery Dihydrolipoyl dehydrogenase

1'-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one (CAS 1705979-17-4) is a spirocyclic small molecule belonging to the chroman-4-one-fused pyrrolidine chemotype. It is explicitly disclosed as compound 618 in US Patent 9073941, which claims methods for treating tuberculosis infection.

Molecular Formula C14H15NO3
Molecular Weight 245.278
CAS No. 1705979-17-4
Cat. No. B2915371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one
CAS1705979-17-4
Molecular FormulaC14H15NO3
Molecular Weight245.278
Structural Identifiers
SMILESCC(=O)N1CCC2(C1)CC(=O)C3=CC=CC=C3O2
InChIInChI=1S/C14H15NO3/c1-10(16)15-7-6-14(9-15)8-12(17)11-4-2-3-5-13(11)18-14/h2-5H,6-9H2,1H3
InChIKeyVAMFJFYJHALQTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one (CAS 1705979-17-4): Essential Procurement Data for a Multi-Target Spirocyclic Probe


1'-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one (CAS 1705979-17-4) is a spirocyclic small molecule belonging to the chroman-4-one-fused pyrrolidine chemotype. It is explicitly disclosed as compound 618 in US Patent 9073941, which claims methods for treating tuberculosis infection [1]. The compound exhibits potent, sub-micromolar inhibitory activity against Mycobacterium tuberculosis (Mtb) dihydrolipoyl dehydrogenase (IC₅₀ 40 nM) and the dihydrolipoyllysine-residue acetyltransferase component of the Mtb pyruvate dehydrogenase complex (IC₅₀ 40 nM), alongside off-target activity against human sirtuin 1 (SIRT1, IC₅₀ 110 nM) and tyrosyl-DNA phosphodiesterase 2 (TDP2, EC₅₀ 290 nM) [2]. This multi-target profile distinguishes the compound from generic spiro[chromane-2,3'-pyrrolidin]-4-one scaffolds that lack the N-acetyl substitution and the associated biological fingerprint.

Why 1'-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one Cannot Be Replaced by Generic Spiro[chromane-2,3'-pyrrolidine] Scaffolds


Procurement of a generic spiro[chromane-2,3'-pyrrolidin]-4-one scaffold (e.g., CAS 1047655-65-1, available as the hydrochloride salt from commercial vendors ) does not guarantee the specific biological activities observed for the N-acetyl derivative. The acetyl group on the pyrrolidine nitrogen is a critical pharmacophoric element: its presence is required for the Mtb dihydrolipoyl dehydrogenase inhibitory activity (IC₅₀ 40 nM) and the SIRT1 inhibitory activity (IC₅₀ 110 nM) documented in US Patent 9073941 [1][2]. Without this substitution, the compound reverts to an uncharacterized or inactive scaffold with no demonstrated anti-tubercular or sirtuin-modulating properties. Furthermore, the precise stereochemistry embedded in the spiro junction of the patented compound cannot be assumed to be replicated by off-the-shelf spiro[chromane-pyrrolidine] congeners, making simple interchange scientifically unsound.

Quantitative Differentiation Evidence for 1'-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one Versus Closest Analogs


Potent Anti-Tubercular Target Engagement: Mtb Dihydrolipoyl Dehydrogenase Inhibition

The compound inhibits Mycobacterium tuberculosis dihydrolipoyl dehydrogenase (Lpd) with an IC₅₀ of 40 nM at pH 7.0 [1]. This target is essential for Mtb survival and is distinct from mammalian orthologues. The closest comparator, the unsubstituted spiro[chromane-2,3'-pyrrolidin]-4-one scaffold (CAS 1047655-65-1), has no reported activity against Mtb Lpd in the same assay system . The N-acetyl group is therefore a decisive structural determinant for this anti-tubercular activity.

Tuberculosis Mtb drug discovery Dihydrolipoyl dehydrogenase

SIRT1 Inhibition with Intra-Family Selectivity over SIRT2

The compound inhibits human SIRT1 with an IC₅₀ of 110 nM, measured by TR-FRET assay using a biotinylated acetylated FLAG peptide substrate in the presence of NAD+ (3 h incubation) [1]. Against the closely related isoform SIRT2, the compound shows an IC₅₀ of 100,000 nM (100 µM) under comparable assay conditions [1]. This ~900-fold selectivity window for SIRT1 over SIRT2 is a quantifiable differentiation parameter. Other spiro[chromane-pyrrolidine] analogs from the same patent series lack this specific selectivity profile, as SIRT1 potency is sensitive to the N-acetyl substitution pattern [2].

Sirtuin Epigenetics SIRT1 inhibitor

Defined Polypharmacology: Simultaneous Mtb PDH Complex and SIRT1 Inhibition

The compound uniquely inhibits both the Mtb pyruvate dehydrogenase complex (dihydrolipoyllysine-residue acetyltransferase component, IC₅₀ 40 nM) and human SIRT1 (IC₅₀ 110 nM) at sub-micromolar concentrations [1]. This dual activity profile is absent in the parent spiro[chromane-2,3'-pyrrolidin]-4-one scaffold and in simple N-alkyl pyrrolidine analogs that do not bear the acetyl moiety. The concurrent engagement of a bacterial metabolic target and a host epigenetic regulator represents a rare, quantifiable polypharmacology that may be exploited for host-directed tuberculosis therapy.

Polypharmacology Multi-target inhibitor Tuberculosis host-directed therapy

TDP2 Inhibition with Selectivity over APE-1

The compound inhibits human TDP2 with an EC₅₀ of 290 nM (60 min incubation, 4-nitrophenyl phenylphosphonate substrate) [1]. In contrast, it shows negligible activity against human APE-1 (apurinic/apyrimidinic endonuclease), with an IC₅₀ of 200,000 nM, indicating a ~690-fold selectivity window [1]. This selectivity profile is not documented for the non-acetylated spiro[chromane-pyrrolidine] scaffold . The N-acetyl group likely contributes to the specific recognition of the TDP2 active site while avoiding APE-1 inhibition.

Tyrosyl-DNA phosphodiesterase 2 DNA repair TDP2 inhibitor

Patent-Backed Identity: Explicit Disclosure as Compound 618 in US 9,073,941

The compound is unambiguously identified as 'US9073941, 618' in the BindingDB database, linking it directly to the granted US Patent 9,073,941 [1]. This patent specifically claims methods for treating tuberculosis infection, providing a legal and scientific provenance that generic spiro[chromane-pyrrolidine] scaffolds lack [2]. The patent context includes detailed synthetic protocols, analytical characterization, and biological assay descriptions, ensuring reproducibility and traceability for procurement.

Patent compound Tuberculosis Chemical probes

Optimal Application Scenarios for 1'-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one Based on Verified Differentiation Data


Anti-Tuberculosis Drug Discovery: Targeting Mtb Dihydrolipoyl Dehydrogenase

The compound's potent inhibition of Mtb dihydrolipoyl dehydrogenase (IC₅₀ 40 nM) [1] makes it suitable as a chemical starting point for tuberculosis drug discovery programs. Its activity against a validated Mtb target, coupled with its origin in a patent specifically claiming tuberculosis treatment methods [2], provides a robust foundation for hit-to-lead optimization. The compound can serve as a positive control in Mtb Lpd biochemical assays and as a reference inhibitor for screening campaigns focused on the Mtb pyruvate dehydrogenase complex.

SIRT1-Selective Chemical Biology Probe

With an IC₅₀ of 110 nM against SIRT1 and ~900-fold selectivity over SIRT2 [1], the compound is well-suited for studies requiring pharmacological modulation of SIRT1 deacetylase activity without confounding SIRT2 effects. It can be used in cell-based assays to interrogate SIRT1-specific substrates (e.g., p53, PGC-1α, FOXO transcription factors) and in target engagement studies employing TR-FRET or fluorescence polarization readouts.

DNA Repair Pathway Dissection: Selective TDP2 Inhibition

The compound's TDP2 inhibitory activity (EC₅₀ 290 nM) combined with its selectivity over APE-1 (~690-fold) [1] positions it as a valuable tool for studying topoisomerase II-mediated DNA damage repair mechanisms. It can be employed in cellular assays measuring etoposide-induced DNA double-strand break repair, allowing researchers to dissect the TDP2-dependent repair pathway without interference from APE-1-mediated base excision repair.

Multi-Target Polypharmacology Studies in Infectious Disease

The compound's unique dual inhibition of Mtb pyruvate dehydrogenase complex (IC₅₀ 40 nM) and human SIRT1 (IC₅₀ 110 nM) [1] makes it an attractive probe for investigating host-directed tuberculosis therapies. Researchers exploring the intersection of bacterial metabolic inhibition and host epigenetic modulation can use this compound to test hypotheses about synergistic anti-tubercular mechanisms that simultaneously target pathogen and host pathways.

Quote Request

Request a Quote for 1'-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.